Allyl phenylacetate

Olfactory Receptor Molecular Pharmacology Sensory Science

Allyl phenylacetate (CAS 1797-74-6) is a synthetic aromatic ester formed by the esterification of allyl alcohol and phenylacetic acid. It is a colorless to light yellow, slightly viscous liquid with a characteristic sweet, fruity, and honey-like odor profile, frequently described as reminiscent of banana and honey.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
CAS No. 1797-74-6
Cat. No. B158485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl phenylacetate
CAS1797-74-6
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC=CCOC(=O)CC1=CC=CC=C1
InChIInChI=1S/C11H12O2/c1-2-8-13-11(12)9-10-6-4-3-5-7-10/h2-7H,1,8-9H2
InChIKeyZCDYAMJXVAUTIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allyl Phenylacetate (CAS 1797-74-6): A Synthetic Aromatic Ester for Flavor and Fragrance Formulations


Allyl phenylacetate (CAS 1797-74-6) is a synthetic aromatic ester formed by the esterification of allyl alcohol and phenylacetic acid [1]. It is a colorless to light yellow, slightly viscous liquid with a characteristic sweet, fruity, and honey-like odor profile, frequently described as reminiscent of banana and honey . This compound is almost exclusively utilized in the flavor and fragrance industries as a synthetic flavoring agent and fragrance component [1]. Unlike its close chemical relatives methyl and ethyl phenylacetate, allyl phenylacetate has not been reported to occur in nature [1].

Compound class Synthetic aromatic ester for flavor & fragrance
Occurrence Not reported in nature; consistent synthetic sensory profile
Form Liquid ester suitable for compounding and blending

Why Allyl Phenylacetate Cannot Be Simply Substituted with Other Phenylacetate Esters


Direct substitution of allyl phenylacetate with closely related phenylacetate esters (e.g., methyl or ethyl phenylacetate) is not a viable procurement or formulation strategy due to distinct organoleptic properties and divergent biological activity. While all three esters share a foundational honey-sweet character, expert sensory analysis indicates the allyl variant provides a 'more clean honey with less side scents' profile [1]. More critically, allyl phenylacetate exhibits unique molecular recognition as one of only a few known selective ligands for the human olfactory receptor OR51L1, a receptor for which neither methyl nor ethyl phenylacetate are established agonists [2][3]. These documented differences in both olfactory perception and specific receptor-level interaction underscore the functional non-interchangeability of these structurally similar compounds, necessitating the selection of the precise ester to achieve the intended scent and flavor performance.

Olfactory receptor specificity
OR51L1 activation is not reported for methyl or ethyl phenylacetate; substituting may alter intended odor character.
Sensory profile mismatch
Expert sensory panels describe allyl ester as 'clean honey'; other esters may introduce side scents that shift flavor perception.

Quantitative Evidence Guide: Key Differentiators of Allyl Phenylacetate


Olfactory Receptor Activation: Allyl Phenylacetate is a Potent and Selective Ligand for Human OR51L1

Allyl phenylacetate demonstrates potent and selective activation of the human olfactory receptor OR51L1, with a log10 K1/2 value of -7.56 [1]. This receptor is not known to be activated by other common phenylacetate esters such as methyl or ethyl phenylacetate, and allyl phenylacetate is one of only two known agonists for this receptor [1][2]. The high affinity for OR51L1 is quantifiably distinct from the receptor interactions of other odorants, for which log10 K1/2 values can range from -3.84 (geranyl acetate) to -5.72 (androstenone) [1].

OR51L1 Activation
Reported
log10 K1/2 = -7.56 Geranyl acetate: -3.84
Androstenone: -5.72
Reported selective activation supports unique odor character.
In vitro dose-response assays; cross-study comparison.
Olfactory Receptor Molecular Pharmacology Sensory Science

Safety Margin: Allyl Phenylacetate Demonstrates a High Margin of Exposure (MOE) of 47,170 in a Read-Across Assessment

In a comprehensive safety assessment conducted by the Research Institute for Fragrance Materials (RIFM), repeated dose toxicity for allyl phenylacetate was evaluated using a read-across approach from the analog diallyl phthalate [1]. The most conservative systemic exposure derived NO[A]EL was 25 mg/kg/day, based on a 13-week subchronic and 103-week chronic carcinogenicity study in rodents [1]. This resulted in a calculated Margin of Exposure (MOE) of 47,170, assuming 100% dermal and inhalation absorption [1]. An MOE of >100 is considered acceptable for fragrance ingredients [1].

Safety Margin (MOE)
Class-level
MOE = 47,170 Threshold >100
Reported safety assessment context supports procurement review.
Read-across from diallyl phthalate; NO[A]EL 25 mg/kg/d.
Toxicology Safety Assessment Regulatory Science

Regulatory and Safety Clearance: Allyl Phenylacetate Holds FEMA GRAS and JECFA Approvals for Food Flavor Use

Allyl phenylacetate is designated as Generally Recognized As Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) and assigned FEMA number 2039 [1]. It has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which concluded 'No safety concern at current levels of intake when used as a flavouring agent' [2]. Additionally, the European Food Safety Authority (EFSA) has evaluated the substance as a flavoring agent under Regulation (EC) No 1334/2008 [3]. This combination of international regulatory clearances for direct food use is not universally shared by all phenylacetate esters and is a critical procurement criterion for food and beverage applications.

Regulatory Clearance
Specification review
FEMA GRAS (2039) JECFA: no safety concern; EFSA evaluated
Multi-agency clearance supports food-use procurement decisions.
Review specific regulatory documentation for application scope.
Food Safety Regulatory Compliance Flavor Chemistry

Optimal Application Scenarios for Allyl Phenylacetate Based on Quantifiable Evidence


Precision Formulation of Honey and Fruity Flavor Profiles in Food and Beverages

Allyl phenylacetate's potent and selective activation of olfactory receptor OR51L1 (log10 K1/2 = -7.56) provides a mechanistic rationale for its unique honey and fruity odor character, which expert sensory panels describe as a 'clean honey' lacking the 'side scents' associated with methyl and ethyl phenylacetate [1][2]. Its established FEMA GRAS and JECFA safety clearances further validate its direct use in food flavorings, making it an ideal candidate for creating precise, high-fidelity honey, banana, and ripe fruit notes in confectionery, baked goods, and beverage applications [3][4].

Design of High-Compliance Fragrance Formulations for Consumer Products

The RIFM safety assessment for allyl phenylacetate determined a highly conservative Margin of Exposure (MOE) of 47,170, which far exceeds the acceptable threshold of >100 [5]. This substantial safety margin, derived from robust read-across toxicology studies, provides a strong, data-driven justification for its use in fine fragrances, personal care products, and cosmetics where stringent safety and regulatory compliance are paramount. Formulators can confidently incorporate allyl phenylacetate to impart sweet, honey, and rummy undertones, knowing its safety profile has been rigorously quantified and deemed acceptable for consumer exposure under current usage levels [5].

Academic and Industrial Research into Olfactory Receptor Pharmacology

Allyl phenylacetate is a valuable research tool for investigating the molecular pharmacology of human olfaction, specifically as one of only a few known selective agonists for the OR51L1 receptor [1]. Its well-defined binding parameters (e.g., log10 K1/2 = -7.56) enable quantitative studies of receptor activation, downstream signaling, and structure-activity relationships [1]. This makes it a critical reference ligand for academic and industrial laboratories engaged in sensory biology, fragrance chemistry, and the development of novel flavor and fragrance ingredients that target specific olfactory receptors.

Application
Selection Property
Validation Focus
Flavor & fragrance formulation
OR51L1 activation, regulatory clearances
Sensory profile review, compliance documentation
Fragrance product development
Reported MOE context
Exposure assessment review
Olfactory receptor research
OR51L1 selectivity profile
Receptor binding assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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